2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one
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Overview
Description
2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that contains a thieno-oxazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 2-chlorophenyl group adds to its chemical diversity and potential for various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one are α/β hydrolases such as cholesterol esterase (CEase) and acetylcholinesterase (AChE) . These enzymes play crucial roles in lipid metabolism and neurotransmission, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of CEase and AChE by this compound affects lipid metabolism and neurotransmission pathways . The disruption of these pathways can lead to downstream effects such as altered lipid profiles and changes in neural signaling.
Pharmacokinetics
Its in-vivo anticancer activity has been examined using measures such as body weight analysis, mean survival time, and % increase in life span .
Result of Action
The molecular and cellular effects of this compound’s action include changes in lipid profiles due to CEase inhibition and alterations in neural signaling due to AChE inhibition . In addition, it has shown significant antitumor activity in Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC) .
Action Environment
It’s worth noting that the reactions to synthesize similar oxazine derivatives were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere . This suggests that the compound might be stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as quinazolinones, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to changes in cellular function .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base to form the intermediate 2-(2-chlorophenyl)-thieno[3,2-d][1,3]oxazine. This intermediate is then oxidized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-quinazolin-4-one: Similar in structure but with a quinazoline core instead of thieno-oxazine.
2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Contains a benzo-oxazine core.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with different biological activities.
Uniqueness
2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one is unique due to its thieno-oxazine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenyl)thieno[3,2-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSYWOORIBXTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=O)O2)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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